molecular formula C11H10F3NO B13903575 1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine

1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine

Cat. No.: B13903575
M. Wt: 229.20 g/mol
InChI Key: IKCGUGWOZWOAGI-UHFFFAOYSA-N
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Description

1-Methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine is a bicyclic heterocyclic compound characterized by a pyridine ring fused with a pyran moiety at the [4,3-c] position. Its structure includes a methyl group at position 1, a methylene group at position 4, and a trifluoromethyl (-CF₃) substituent at position 6.

Properties

Molecular Formula

C11H10F3NO

Molecular Weight

229.20 g/mol

IUPAC Name

1-methyl-4-methylidene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine

InChI

InChI=1S/C11H10F3NO/c1-6-5-16-7(2)8-3-10(11(12,13)14)15-4-9(6)8/h3-4,7H,1,5H2,2H3

InChI Key

IKCGUGWOZWOAGI-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC(=NC=C2C(=C)CO1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

Step Reaction Type Description Key Reagents/Conditions Yield (%) Notes
1 Pyridine ring formation Cyclization of appropriate precursors to form the pyridine core Polar solvents (DMF, THF), base catalysts 75-85 Stabilizes intermediates, regioselective
2 Methylene group introduction Wittig reaction with phosphonium ylide and aldehyde Phosphonium salt, aldehyde, base (e.g., n-BuLi) 80-90 Controls olefin geometry
3 Trifluoromethylation Introduction of CF3 group at C7 via nucleophilic substitution or metal-catalyzed trifluoromethylation Trifluoromethyl iodide or Ruppert-Prakash reagent, Cu or Pd catalysts 70-80 Enhances lipophilicity and metabolic stability
4 Final cyclization Formation of fused pyrano ring Acid or base catalysis, heating 65-75 Completes bicyclic structure

This synthetic approach is supported by literature describing similar fused heterocyclic systems with trifluoromethyl substituents, where regioselectivity and stereochemical integrity are critical.

Industrial and Laboratory Scale Considerations

  • Continuous flow reactors have been employed to improve reaction efficiency and scalability, especially for trifluoromethylation steps.
  • Purification typically involves medium-pressure liquid chromatography (MPLC) with gradient elution to achieve >95% purity.
  • Stereochemical verification is performed using chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns, and absolute configuration is confirmed by X-ray crystallography or electronic circular dichroism (ECD) spectroscopy.

Research Findings on Preparation Methods

Cyclization Reactions

Cyclization to form the pyridine ring is often achieved by heating precursor aminopyridines or related intermediates in polar aprotic solvents under inert atmosphere. Microwave-assisted solvent-free cyclization has also been reported for related heterocycles, offering rapid reaction times and high yields.

Methylene Group Introduction

The methylene substituent at the 4-position is typically introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde precursor. This step requires careful control of reaction temperature and stoichiometry to avoid side reactions and ensure the desired stereochemistry.

Trifluoromethylation Techniques

Trifluoromethylation at the 7-position is commonly performed using reagents such as trifluoromethyl iodide or the Ruppert-Prakash reagent (TMS-CF3) under copper or palladium catalysis. Reaction conditions such as temperature, solvent, and catalyst loading are optimized to maximize yield and minimize by-products.

Data Table: Summary of Key Preparation Parameters

Parameter Typical Range/Value Comments
Solvent for cyclization DMF, THF Polar aprotic solvents preferred
Temperature for cyclization 100-150 °C Microwave-assisted can reduce time
Wittig reaction base n-Butyllithium or NaHMDS Strong base required for ylide formation
Trifluoromethylation catalyst CuI, Pd(PPh3)4 Catalysts vary by method
Reaction time (total) 24-48 hours Multi-step process
Purity after purification >95% Verified by HPLC and NMR
Yield (overall) 40-60% Depending on scale and optimization

Analytical Techniques for Verification

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The methylene group can be oxidized to form a carbonyl group.

    Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dihydropyridine derivative.

    Substitution: Formation of substituted pyrano[4,3-c]pyridine derivatives.

Scientific Research Applications

1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Chemical Reactivity: The presence of the trifluoromethyl group can influence the compound’s electronic properties, making it more reactive towards nucleophiles or electrophiles.

Comparison with Similar Compounds

Hypothetical Activity Ranking (Based on Substituent Trends) :

CF₃-substituted ([4,3-c]) : Estimated IC₅₀ < 250 µM (extrapolated from [2]).

Cl/Br-substituted ([2,3-c]) : IC₅₀ ~223–252 µM .

CH₃/OCH₃-substituted ([2,3-c]) : IC₅₀ > 300 µM .

Comparative Analysis of Trifluoromethyl-Substituted Heterocycles

The -CF₃ group is prevalent in agrochemicals and pharmaceuticals due to its metabolic stability and lipophilicity. Comparisons with other CF₃-containing heterocycles include:

Compound Core Structure Role of -CF₃
4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Enhances binding to hydrophobic pockets
7-(Trifluoromethyl)-7H-thieno[2,3-c]pyridino[3,2,1-ij]quinoline Thieno-pyridinoquinoline Stabilizes charge transfer in photochemical reactions
Target Compound Pyrano[4,3-c]pyridine Likely improves bioavailability and target affinity

Notable Trend: CF₃-substituted compounds often exhibit enhanced membrane permeability and resistance to oxidative degradation, making the target compound a candidate for pesticidal or therapeutic applications .

Recommendations for Further Study :

  • Synthesis and empirical testing of DPPH/ABTS radical scavenging activity.
  • Computational modeling to correlate IC₅₀ values with molecular descriptors (e.g., Hammett σ constants, logP) .
  • Exploration of pesticidal applications, leveraging structural similarities to fluridone (a known herbicide) .

Biological Activity

1-Methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine, with the CAS number 2891580-07-5, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C11H10F3NO
  • Molar Mass : 229.2 g/mol
  • Purity : Typically around 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to increased potency in biological systems.

Therapeutic Applications

Research indicates that compounds similar to 1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine may exhibit:

  • Anti-inflammatory properties : Compounds containing trifluoromethyl groups have shown significant anti-inflammatory activity in various studies. For instance, related compounds demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
  • Metabolic modulation : Some studies suggest that these compounds may influence metabolic pathways, potentially serving as therapeutic agents for conditions such as metabolic syndrome .

Study 1: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of several pyrano[4,3-c]pyridine derivatives. The results showed that certain derivatives exhibited IC50 values in the range of 57.24 to 69.15 μg/mL for inhibiting inflammatory responses, indicating significant potential for clinical applications .

Study 2: Metabolic Syndrome Induction

Another research effort focused on the induction of activating transcription factor 3 (ATF3), which plays a crucial role in metabolic regulation. The study highlighted that analogs of pyrano[4,3-c]pyridine could induce ATF3 expression in pre-differentiated adipocytes, leading to improved lipid profiles and reduced adiposity in animal models .

Comparative Analysis of Biological Activity

CompoundBiological ActivityIC50 Value (μg/mL)Reference
Pyrano[4,3-c]pyridine Derivative AAnti-inflammatory60.56
Pyrano[4,3-c]pyridine Derivative BAnti-inflammatory57.24
Pyrano[4,3-c]pyridine Derivative CMetabolic modulation (ATF3)N/A

Q & A

Q. What synthetic strategies are effective for constructing the pyrano[4,3-c]pyridine core in this compound?

The pyrano[4,3-c]pyridine scaffold can be synthesized via ring-annulation or multicomponent reactions . For example, pyridine ring formation using alkynes (e.g., Sonogashira coupling) followed by cyclization with tert-butylamine has been successful for related bicyclic systems . Key considerations include regioselectivity control, especially with trifluoromethyl groups, which may require optimized temperature or catalysts.

Q. How is the trifluoromethyl group introduced at position 7, and what challenges arise?

The trifluoromethyl group is typically introduced via electrophilic trifluoromethylation (e.g., using Umemoto’s reagent) or cross-coupling reactions (e.g., with CF₃-containing boronic acids). Challenges include steric hindrance from the pyrano ring and side reactions at the methylene group (position 4). Purification via column chromatography or recrystallization is critical to isolate the desired regioisomer .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Distinct signals for the methyl (δ ~1.5–2.0 ppm) and trifluoromethyl (δ ~120–125 ppm in ¹³C) groups.
  • HRMS : Accurate mass determination (e.g., [M+H]⁺ calculated within 1 ppm error) confirms molecular formula .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, especially if substituents cause signal overlap in NMR .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or regioselectivity in derivatives?

Density Functional Theory (DFT) calculations can model transition states and charge distribution to predict reactivity at specific positions. For instance, trifluoromethyl groups increase electron-withdrawing effects, directing nucleophilic attacks to the methylene-substituted position. QSPR models may also correlate substituent effects with solubility or stability .

Q. What methodologies are used to resolve contradictions in spectroscopic data (e.g., unexpected NOE effects)?

Contradictions between NMR and X-ray data may arise from dynamic conformational changes or solvent effects . Advanced techniques include:

  • VT-NMR (variable temperature) to study rotational barriers.
  • 2D-NMR (COSY, NOESY) to confirm spatial proximity of substituents.
  • DFT-optimized structures to compare theoretical and experimental spectra .

Q. How can structure-activity relationships (SARs) be explored for kinase inhibition?

  • Bioisosteric replacement : Substitute the trifluoromethyl group with other electron-withdrawing groups (e.g., Cl, Br) to assess potency.
  • Pharmacophore modeling : Map hydrogen-bond acceptors (e.g., pyridine nitrogen) and hydrophobic regions (trifluoromethyl) to kinase binding pockets.
  • In vitro assays : Measure IC₅₀ values against kinase panels (e.g., PI3K/mTOR) and correlate with substituent electronic profiles .

Q. What strategies mitigate decomposition during storage or biological assays?

  • Lyophilization : Stabilize the compound in solid form under inert gas.
  • pH optimization : Avoid aqueous solutions below pH 5, where the pyridine nitrogen may protonate and destabilize the ring.
  • Cryopreservation : Store at –80°C in DMSO with desiccants to prevent hydrolysis of the methylene group .

Methodological Considerations Table

Research AspectKey MethodologiesEvidence References
SynthesisSonogashira coupling, tert-butylamine cyclization
CharacterizationHRMS, X-ray crystallography
SAR StudiesPharmacophore modeling, kinase inhibition assays
StabilityLyophilization, cryopreservation

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